3-(2-Cyclohexylethoxy)azetidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-cyclohexylethoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-2-4-10(5-3-1)6-7-13-11-8-12-9-11/h10-12H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJNIZTXBCLCQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303466 | |
| Record name | 3-(2-Cyclohexylethoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220038-65-2 | |
| Record name | 3-(2-Cyclohexylethoxy)azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Cyclohexylethoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Preparation of 3 2 Cyclohexylethoxy Azetidine
Retrosynthetic Analysis of the 3-(2-Cyclohexylethoxy)azetidine Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.comyoutube.comicj-e.org For this compound, two primary disconnection points are considered: the ether linkage and the C-N bonds of the azetidine (B1206935) ring.
Disconnection of the Ether Linkage (C-O Bond):
The most straightforward disconnection is at the ether bond (Route A). This approach, based on a Williamson ether synthesis, simplifies the target molecule into two key precursors: a 3-hydroxyazetidine derivative and a 2-cyclohexylethyl halide or sulfonate. The 3-hydroxyazetidine component would likely require a nitrogen protecting group (e.g., Boc or Bn) to prevent side reactions during the alkylation step. This protecting group can be removed in the final step to yield the target compound.
Disconnection of the Azetidine Ring (C-N Bonds):
A more fundamental disconnection involves breaking the C-N bonds of the azetidine ring itself (Route B). This leads to an open-chain precursor, typically a 1,3-difunctionalized propane (B168953) derivative. For instance, a precursor could be 2-(2-cyclohexylethoxy)-1,3-diaminopropane or a related amino alcohol with leaving groups at the 1 and 3 positions. The formation of the azetidine ring would then proceed via an intramolecular cyclization. This approach is common for synthesizing the core azetidine structure. acs.org
Classical and Novel Synthetic Routes to Azetidines Applicable to this compound
A variety of synthetic methods have been developed for the construction of the azetidine ring. u-tokyo.ac.jp These can be broadly categorized into cyclization strategies, cycloaddition reactions, ring expansions, metal-catalyzed routes, and photochemical methods.
Intramolecular cyclization is one of the most common methods for forming azetidine rings. acs.org This typically involves the reaction of a nitrogen nucleophile with a leaving group on a γ-carbon.
A widely used precursor for 3-substituted azetidines is epichlorohydrin (B41342). In a potential synthesis of the target molecule, 2-cyclohexylethanol (B1346017) could first be reacted with epichlorohydrin to form a glycidyl (B131873) ether intermediate. This intermediate can then be reacted with an amine source, such as benzylamine (B48309) or ammonia, to open the epoxide ring, forming a 1-amino-3-(2-cyclohexylethoxy)propan-2-ol. Subsequent activation of the primary hydroxyl group (e.g., as a mesylate or tosylate) followed by base-induced intramolecular cyclization would yield the N-protected azetidin-3-ol. Finally, a Williamson ether synthesis as described in the retrosynthetic analysis would furnish the target compound.
Another common strategy involves the intramolecular cyclization of γ-amino alcohols or their derivatives. organic-chemistry.org For example, a suitably protected 1,3-propanediol (B51772) can be selectively functionalized to introduce the 2-cyclohexylethoxy group at the C2 position, followed by conversion of the terminal hydroxyl groups into leaving groups (e.g., triflates) for subsequent reaction with a primary amine. organic-chemistry.org
Table 1: Illustrative Cyclization Reactions for Azetidine Synthesis
| Starting Material | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1,3-Propanediol derivative | 1. Triflic anhydride, pyridine; 2. Primary amine | 1,3-Disubstituted azetidine | Good | organic-chemistry.org |
| cis-3,4-Epoxy amine | La(OTf)₃ | 3-Hydroxyazetidine derivative | High | frontiersin.org |
This table presents generalized examples of cyclization reactions applicable to azetidine synthesis.
[2+2] Cycloaddition reactions offer a convergent route to four-membered rings by combining two unsaturated components. youtube.comnih.gov The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a direct method for synthesizing azetidines. researchgate.net
To apply this to this compound, one could envision the cycloaddition of an imine with an enol ether derived from 2-cyclohexylethanol. The regioselectivity of the cycloaddition would be crucial to obtain the desired 3-alkoxy substitution pattern. Thermal [2+2] cycloadditions involving ketenes are also a powerful tool for creating four-membered rings, though this would likely require subsequent modifications to achieve the desired azetidine structure. libretexts.org
Table 2: Examples of [2+2] Cycloaddition for Azetidine Synthesis
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
|---|---|---|---|---|
| Imine | Alkene | UV light (photochemical) | Azetidine | researchgate.net |
| Imine | Ketenimine (from alkyne + sulfonylazide) | Copper catalyst | 2-Iminoazetidine | acs.org |
This table provides examples of [2+2] cycloaddition reactions for synthesizing azetidine rings.
Ring expansion reactions provide a pathway to azetidines from more readily available three-membered rings, such as aziridines. nih.govacs.org One strategy involves the reaction of N-substituted 2-(halomethyl)aziridines with a base, which can induce a rearrangement to form an azetidine. Another approach is the reaction of aziridines with a one-carbon electrophile, such as a rhodium-bound carbene, which can lead to a [3+1] ring expansion. nih.gov
More recently, gold-catalyzed ring expansion of propargylic aziridines has been shown to produce alkylidene azetidines, which could potentially be further functionalized. acs.org While these methods are synthetically elegant, they may require multi-step preparations of the aziridine (B145994) starting materials, making them a less direct route to the target molecule.
Table 3: Illustrative Ring Expansion Reactions for Azetidine Synthesis
| Starting Material | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Methylene aziridine | Rhodium carbene | Methylene azetidine | nih.gov |
| N-Tosylaziridine | Dimethylsulfoxonium methylide | N-Tosylazetidine | organic-chemistry.org |
This table highlights different ring expansion strategies to form azetidine derivatives.
Modern synthetic chemistry heavily relies on metal catalysis to achieve efficient and selective transformations. rsc.org Palladium-catalyzed intramolecular C-H amination has emerged as a powerful method for constructing azetidines from open-chain precursors. organic-chemistry.orgrsc.org This involves the use of a directing group, such as a picolinamide, to guide the C-H activation and subsequent C-N bond formation at the γ-position.
Gold catalysis is also prominent in azetidine synthesis. For instance, the gold-catalyzed oxidative cyclization of N-propargylsulfonamides can produce azetidin-3-ones, which are versatile intermediates for further functionalization. nih.gov Lanthanide catalysts, such as La(OTf)₃, have been shown to effectively catalyze the intramolecular aminolysis of specific epoxy amines to yield 3-hydroxyazetidines with high regioselectivity. frontiersin.org
Table 4: Examples of Metal-Catalyzed Azetidine Synthesis
| Catalyst System | Reaction Type | Substrate | Product | Reference |
|---|---|---|---|---|
| Palladium(II)/AgOAc | Intramolecular γ-C(sp³)–H Amination | Picolinamide-protected amine | Azetidine | organic-chemistry.orgrsc.org |
| Gold(I) | Oxidative Cyclization | N-Propargylsulfonamide | Azetidin-3-one (B1332698) | nih.gov |
This table showcases various metal-catalyzed methods for the synthesis of azetidines.
Photochemistry offers unique pathways for the formation of strained ring systems by utilizing light energy to overcome thermodynamic barriers. nih.gov The Norrish-Yang cyclization is a classic photochemical reaction that can be applied to the synthesis of azetidinols. beilstein-journals.org This reaction involves an intramolecular 1,5-hydrogen abstraction by an excited carbonyl group in an α-amino ketone, leading to a 1,4-biradical that subsequently cyclizes to form the azetidine ring.
As mentioned in section 2.2.2, the aza Paternò-Büchi reaction is a prominent photochemical [2+2] cycloaddition for azetidine synthesis. researchgate.net This reaction can be sensitized using triplet sensitizers, which allows for the use of a wider range of substrates and can improve reaction efficiency. nih.gov The choice of alkene and imine components is critical for controlling the regiochemistry and stereochemistry of the resulting azetidine.
Table 5: Photochemical Methods for Azetidine Synthesis
| Reaction Name | Substrate Type | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Norrish-Yang Cyclization | α-Aminoacetophenone | UV light | Azetidinol | nih.govbeilstein-journals.org |
This table illustrates photochemical strategies applicable to the synthesis of the azetidine core.
Strategies for Stereoselective Synthesis of this compound
The stereoselective synthesis of this compound is contingent on establishing a chiral center at the C3 position of the azetidine ring. This is most effectively achieved through the stereoselective synthesis of a chiral N-protected 3-hydroxyazetidine precursor. A robust strategy involves the asymmetric synthesis of a chiral azetidin-3-one, followed by a stereoselective reduction of the ketone functionality.
A state-of-the-art method for preparing chiral azetidin-3-ones employs a gold-catalyzed intermolecular oxidative cyclization of chiral N-propargylsulfonamides. nih.gov The chirality is introduced early in the sequence by using chiral sulfinamide chemistry to prepare the N-propargylsulfonamide starting material with high enantiomeric excess. nih.gov The subsequent gold-catalyzed cyclization proceeds to form the N-protected chiral azetidin-3-one. nih.gov The use of a tert-butanesulfonyl (Bus) protecting group is advantageous as it can be readily removed under acidic conditions upon completion of the synthesis. nih.gov
With the chiral N-protected azetidin-3-one in hand, the next crucial step is the stereoselective reduction of the ketone to a secondary alcohol. This transformation is a standard procedure in organic synthesis, and the stereochemical outcome (i.e., the formation of the cis- or trans-3-hydroxyazetidine) is dictated by the choice of reducing agent and the steric environment of the substrate, particularly the bulk of the nitrogen protecting group. For instance, less hindered reducing agents like sodium borohydride (B1222165) (NaBH₄) may approach from the less sterically hindered face, while bulkier reagents such as L-Selectride may exhibit the opposite facial selectivity. The reduction of N-substituted azetidin-2-ones to azetidines is a well-established process where the stereochemistry of ring substituents is typically retained. acs.org A similar retention of stereochemical control is expected in the reduction of azetidin-3-ones.
The final step in the sequence is the formation of the ether linkage via a Williamson ether synthesis. This reaction involves the deprotonation of the newly formed hydroxyl group on the chiral N-protected 3-hydroxyazetidine using a strong base, such as sodium hydride (NaH), to form an alkoxide. masterorganicchemistry.comyoutube.com This nucleophilic alkoxide then displaces a leaving group from an electrophilic 2-cyclohexylethanol derivative, such as 2-cyclohexylethyl bromide or 2-cyclohexylethyl tosylate. masterorganicchemistry.com This SN2 reaction proceeds with inversion of configuration at the electrophilic carbon but, critically, does not affect the stereocenter at C3 of the azetidine ring, thus preserving the enantiopurity established in the preceding reduction step.
Optimization of Reaction Conditions and Yields for this compound Formation
Optimizing the yield of this compound requires careful tuning of the conditions for the two primary transformations: the formation of the azetidine ring and the subsequent etherification reaction.
Optimization of Azetidin-3-one Ring Formation
The formation of the key intermediate, N-protected azetidin-3-one, via gold-catalyzed oxidative cyclization has been systematically optimized. nih.gov Research has shown that the choice of catalyst, oxidant, and acid additives significantly impacts the reaction yield. For the cyclization of N-propargylsulfonamides, a screen of various gold catalysts and N-oxide oxidants revealed that the combination of a cationic gold(I) complex and a bulky, electron-deficient oxidant like 2,6-dibromopyridine (B144722) N-oxide provides superior results. nih.gov The reaction can be further improved by omitting acid additives, which in some cases leads to higher yields without a significant decrease in reaction rate. nih.gov
| Entry | Catalyst (mol%) | Oxidant | Additive | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | (Ph₃P)AuCl (5) / AgOTf (5) | Pyridine N-oxide | MsOH | DCE | 50 | 28 |
| 2 | (Ph₃P)AuCl (5) / AgOTf (5) | 3,5-Dichloropyridine N-oxide | MsOH | DCE | 50 | 55 |
| 3 | (Ph₃P)AuCl (5) / AgOTf (5) | 2,6-Dichloropyridine N-oxide | MsOH | DCE | 50 | 63 |
| 4 | (Ph₃P)AuCl (5) / AgOTf (5) | 2,6-Dibromopyridine N-oxide | MsOH | DCE | 50 | 75 |
| 5 | Et₃PAuNTf₂ (5) | 2,6-Dibromopyridine N-oxide | MsOH | DCE | 50 | 80 |
| 6 | Et₃PAuNTf₂ (5) | 2,6-Dibromopyridine N-oxide | None | DCE | 50 | 82 |
Optimization of Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ether linkages. masterorganicchemistry.com The optimization of this step for coupling N-protected 3-hydroxyazetidine with a 2-cyclohexylethyl electrophile involves several key parameters. masterorganicchemistry.comnih.govfrancis-press.com
Base and Solvent : The reaction requires a strong, non-nucleophilic base to deprotonate the alcohol. Sodium hydride (NaH) is a common and effective choice. youtube.com The reaction is best performed in an aprotic polar solvent, such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF), which can solvate the alkoxide intermediate without interfering with the reaction. masterorganicchemistry.com
Electrophile and Leaving Group : The electrophile should be a 2-cyclohexylethyl derivative bearing a good leaving group. Alkyl halides (bromide, iodide) or sulfonates (tosylate, mesylate) are ideal for the SN2 reaction. masterorganicchemistry.com The use of 2-cyclohexylethyl tosylate, prepared from 2-cyclohexylethanol, is a common strategy.
Additives and Catalysts : In some cases, the addition of potassium iodide (KI) can catalyze the reaction by converting an alkyl bromide or chloride to a more reactive alkyl iodide in situ. francis-press.com For reactions involving heterogeneous mixtures, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether, can significantly improve reaction rates and yields by transporting the alkoxide nucleophile into the organic phase. google.com
Temperature and Concentration : The reaction rate is dependent on temperature, with heating often employed to drive the reaction to completion. However, excessively high temperatures can lead to side reactions, such as elimination, especially if secondary alkyl halides are used. masterorganicchemistry.com Running the reaction at a moderate concentration is generally advisable to ensure a reasonable reaction rate without promoting side product formation. nih.gov
| Parameter | Condition/Reagent | Purpose & Optimization Rationale |
|---|---|---|
| Base | NaH, KH | Forms the nucleophilic alkoxide. Should be strong and non-nucleophilic to avoid side reactions. |
| Solvent | THF, DMF, DMSO | Aprotic polar solvents are preferred to solvate the alkoxide without protonating it. |
| Leaving Group | -Br, -I, -OTs, -OMs | A good leaving group is essential for the SN2 displacement. Iodides and tosylates are excellent. |
| Temperature | Room Temp to Reflux | Increased temperature enhances reaction rate but may promote E2 elimination with sterically hindered substrates. |
| Additive | KI, Phase-Transfer Catalyst | KI can convert bromides/chlorides to more reactive iodides. Phase-transfer catalysts enhance reaction in biphasic systems. francis-press.comgoogle.com |
By systematically optimizing these key steps, the synthesis of this compound can be achieved in high yield and, through the described stereoselective strategies, with excellent control over its stereochemistry.
Chemical Reactivity and Transformation Studies of 3 2 Cyclohexylethoxy Azetidine
Ring-Opening Reactions of the Azetidine (B1206935) Core in 3-(2-Cyclohexylethoxy)azetidine
The four-membered ring of azetidine is susceptible to cleavage under various conditions, a reaction driven by the release of inherent ring strain. rsc.orgambeed.com However, compared to their three-membered aziridine (B145994) counterparts, azetidines are significantly more stable and often require activation to facilitate ring-opening. rsc.orgmagtech.com.cn This activation typically involves protonation or Lewis acid coordination to the ring nitrogen, or its conversion to a quaternary ammonium (B1175870) salt, which enhances the electrophilicity of the ring carbons. magtech.com.cnresearchgate.net
The reaction of azetidines with nucleophiles is a primary method for their functionalization, leading to the formation of gamma-substituted propylamines. researchgate.net In the case of this compound, nucleophilic attack can theoretically occur at either the C2 or C4 position. The regioselectivity of this attack is governed by a combination of electronic and steric effects. magtech.com.cn For unsymmetrically substituted azetidines, nucleophiles generally attack the less sterically hindered carbon adjacent to the nitrogen. magtech.com.cn
A variety of nucleophiles are known to participate in these reactions. For instance, N-alkyl azetidines have been shown to react with cyanogen (B1215507) bromide, even at low temperatures, to yield 3-bromo-N-cyanamides via ring opening. researchgate.net Lewis acid-mediated conditions can facilitate the opening by halides, such as those from tetraalkylammonium halides, to produce 1,3-haloamines in excellent yields. researchgate.net Alcohols have also been used as nucleophiles in the presence of a Lewis acid to afford the corresponding 1,3-amino ethers. iitk.ac.in
Table 1: Potential Nucleophilic Ring-Opening Reactions of Activated this compound
| Nucleophile | Reagent/Condition | Expected Product Class |
| Halide (X⁻) | Lewis Acid (e.g., BF₃·OEt₂) | 1-halo-2-(2-cyclohexylethoxy)propan-3-amine derivative |
| Alcohol (R'OH) | Lewis Acid (e.g., La(OTf)₃) | 1-alkoxy-2-(2-cyclohexylethoxy)propan-3-amine derivative |
| Cyanide (CN⁻) | Cyanogen Bromide (BrCN) | N-cyano-1-bromo-2-(2-cyclohexylethoxy)propan-3-amine |
| Azide (N₃⁻) | NaN₃, Lewis Acid | 1-azido-2-(2-cyclohexylethoxy)propan-3-amine derivative |
Note: The table represents expected reactions based on general azetidine chemistry. Specific experimental validation for this compound is not available in the cited literature.
The mechanism of nucleophilic ring-opening of azetidines is predominantly considered to be an Sₙ2-type pathway. researchgate.netiitk.ac.in The reaction is initiated by the activation of the azetidine ring. In the presence of a Lewis acid (LA), the acid coordinates to the basic nitrogen atom, generating a highly reactive intermediate. iitk.ac.in This coordination polarizes the C-N bonds and increases the electrophilic character of the adjacent carbon atoms.
Subsequently, a nucleophile attacks one of the ring carbons (C2 or C4) from the backside, leading to the cleavage of a C-N bond and inversion of stereochemistry at the center of attack. iitk.ac.in Studies on chiral 2-phenyl-N-tosylazetidine have confirmed this Sₙ2 pathway, demonstrating that ring-opening with alcohols proceeds with an inversion of the absolute configuration to yield nonracemic amino ethers. iitk.ac.in For this compound, the nucleophilic attack would be expected to occur at either C2 or C4, breaking one of the C-N bonds to relieve ring strain and form a stable, acyclic gamma-functionalized amine.
Functional Group Interconversions and Derivatization on the Cyclohexylethoxy Moiety
The 2-cyclohexylethoxy substituent on the azetidine ring offers additional sites for chemical modification, independent of the reactivity of the heterocyclic core. The cyclohexyl group is generally chemically robust but can undergo reactions such as free-radical halogenation or oxidation under forcing conditions. The ether linkage, however, is more susceptible to cleavage. Treatment with strong protic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), would be expected to cleave the ether bond, yielding 3-hydroxyazetidine and a 2-cyclohexylethyl halide. This reaction provides a pathway to modify the substituent at the 3-position or to deprotect the hydroxyl group for further functionalization.
Heterocyclic Transformations Involving this compound as an Intermediate
Azetidines can serve as valuable intermediates in ring-expansion reactions to form larger, more stable heterocyclic systems like pyrrolidines (5-membered rings) or azepanes (7-membered rings). researchgate.net One documented strategy involves the intramolecular N-alkylation of an azetidine bearing a 3-hydroxypropyl side chain at the 2-position. researchgate.net Activation of the terminal alcohol and subsequent intramolecular cyclization leads to a bicyclic azetidinium ion. This strained intermediate is then opened by a nucleophile, resulting in a ring-expanded product. researchgate.net
By analogy, if this compound were first N-functionalized with a suitable chain containing a leaving group, intramolecular cyclization followed by rearrangement could potentially lead to the synthesis of larger, more complex nitrogen heterocycles.
Reactivity of the Nitrogen Atom in the Azetidine Ring of this compound
The nitrogen atom in the azetidine ring is a key center of reactivity. It possesses a lone pair of electrons, rendering it both basic and nucleophilic. researchgate.net As a base, it readily reacts with acids to form azetidinium salts. This property is crucial for the acid-catalyzed ring-opening reactions discussed previously.
As a nucleophile, the nitrogen can undergo a variety of common transformations. Alkylation with alkyl halides or acylation with acyl chlorides or anhydrides would yield the corresponding N-alkyl or N-acyl derivatives of this compound. Quaternization of the nitrogen atom is a critical step in activating the ring towards nucleophilic attack. researchgate.net The rate of ring cleavage is often determined by the rate at which this quaternization occurs. researchgate.net The nitrogen atom's lone pair is also fundamental to its ability to coordinate with organolithium reagents, which can influence the reactivity of other functional groups attached to the ring system. researchgate.net
Computational and Theoretical Investigations of 3 2 Cyclohexylethoxy Azetidine
Quantum Chemical Calculations on the Electronic Structure of 3-(2-Cyclohexylethoxy)azetidine
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of molecular systems. epstem.net Such calculations for this compound would involve optimizing its geometry to find the most stable arrangement of its atoms and then computing various electronic properties. These properties include the distribution of electrons, the energies of molecular orbitals, and the electrostatic potential, all of which are fundamental to the molecule's chemical behavior. epstem.net
These theoretical studies often employ basis sets like 6-31G(d,p) to provide a good balance between accuracy and computational cost for organic molecules. epstem.net The insights gained from these calculations are vital for predicting how the molecule will interact with other chemical species.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A smaller gap suggests that the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the azetidine (B1206935) ring due to its lone pair of electrons. The LUMO, on the other hand, would likely be distributed over the C-N and C-C bonds of the strained four-membered ring. The cyclohexylethoxy substituent would have a modest electronic influence, primarily acting as a bulky, electron-donating group.
Table 1: Representative Calculated Electronic Properties of this compound
| Property | Value (Hartree) | Value (eV) |
| HOMO Energy | -0.235 | -6.39 |
| LUMO Energy | 0.052 | 1.42 |
| HOMO-LUMO Gap | 0.287 | 7.81 |
Note: These are representative values based on typical DFT calculations for similar substituted azetidines and are for illustrative purposes.
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MESP map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue). researchgate.net
In the case of this compound, the MESP would show a region of significant negative potential around the nitrogen atom, corresponding to its lone pair, making it a likely site for protonation and interaction with electrophiles. The hydrogen atoms on the azetidine ring and the cyclohexyl group would exhibit positive potential. The oxygen atom in the ethoxy group would also be a region of negative potential. This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding. mdpi.com
Conformational Analysis of this compound and Related Azetidines
The azetidine ring undergoes a dynamic process of ring puckering, where the ring flips between two equivalent puckered conformations. nih.gov This is often coupled with the inversion of the nitrogen atom's substituent. The energy barrier for this ring inversion is relatively low in the parent azetidine. nih.gov A gas-phase electron diffraction study of azetidine revealed a dihedral angle of 37°, indicating a puckered configuration. rsc.org Computational studies on azetidine derivatives have explored these dynamic phenomena in detail. nih.gov
For this compound, the puckered nature of the ring would be a defining structural feature. The large cyclohexylethoxy group at the 3-position would likely influence the puckering amplitude and the energy barrier to inversion.
Substituents on the azetidine ring have a profound impact on its conformational equilibrium. researchgate.netacs.org The size and electronic nature of the substituents can favor one puckered conformation over another. For instance, in 2,4-cis-disubstituted azetidines, the substituents create a concave shape that can be exploited in asymmetric catalysis. nih.gov
In this compound, the bulky cyclohexylethoxy group at the 3-position will sterically interact with the other ring substituents (hydrogens at positions 2 and 4). This steric hindrance will likely lead to a preferred conformation where the substituent occupies a pseudo-equatorial position to minimize these unfavorable interactions. The flexibility of the ethoxy linker allows the cyclohexyl group some freedom to orient itself to avoid steric clashes. Computational studies on fluorinated azetidines have shown that electrostatic interactions between substituents and the ring can also significantly influence the ring pucker. researchgate.net
Molecular Dynamics Simulations to Understand Intra- and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.govnih.gov By simulating the motions of atoms and molecules over time, MD can provide detailed insights into conformational changes, solvent effects, and the interactions between a molecule and its environment. nih.gov
For this compound, MD simulations could be employed to:
Explore the conformational landscape of the molecule in different solvents, revealing the most populated conformations and the dynamics of ring puckering and side-chain rotations.
Analyze the intramolecular hydrogen bonding possibilities, if any.
Simulate the interaction of the molecule with a biological target, such as an enzyme or receptor, to understand the binding mode and the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. nih.gov
Such simulations would start with a well-defined initial structure, often obtained from quantum chemical calculations, and then solve Newton's equations of motion for all atoms in the system, governed by a force field. nih.gov
Theoretical Prediction of Spectroscopic Signatures for this compound
The theoretical prediction of spectroscopic data is a cornerstone of modern chemical research, enabling the structural elucidation of new compounds and the interpretation of experimental spectra. For this compound, computational methods such as Density Functional Theory (DFT) can be employed to calculate key spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netumass.edudtic.mil
The process typically begins with the in silico construction of the this compound molecule. Its three-dimensional structure is then optimized to find the lowest energy conformation. Using the optimized geometry, spectroscopic properties are calculated. For NMR predictions, the Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with a selected DFT functional (e.g., B3LYP, mPW1PW91) and a suitable basis set (e.g., 6-31G(d,p), aug-cc-pVTZ). researchgate.netresearchgate.net The calculated isotropic shielding constants are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net These theoretical chemical shifts for both ¹H and ¹³C nuclei can aid in the assignment of signals in experimentally obtained NMR spectra. ruc.dkchemrxiv.org
Similarly, theoretical IR spectra can be generated by calculating the vibrational frequencies and their corresponding intensities. umass.edudtic.mil This involves the computation of the second derivatives of the energy with respect to the nuclear coordinates. dtic.mil The resulting vibrational modes can be visualized to understand the specific atomic motions associated with each absorption band, such as C-H stretching, C-O-C ether stretching, and N-H bending in the azetidine ring. researchgate.net
Below are illustrative tables of predicted ¹³C and ¹H NMR chemical shifts and a table of predicted IR absorption frequencies for this compound, based on generalized values for similar structural motifs.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Calculated using DFT at the B3LYP/6-31G(d) level of theory)
| Atom | Predicted Chemical Shift (ppm) |
| Azetidine C2/C4 | ~ 45-55 |
| Azetidine C3 | ~ 65-75 |
| O-CH₂ | ~ 68-78 |
| CH₂-Cyclohexyl | ~ 35-45 |
| Cyclohexyl C1 | ~ 30-40 |
| Cyclohexyl C2/C6 | ~ 25-35 |
| Cyclohexyl C3/C5 | ~ 20-30 |
| Cyclohexyl C4 | ~ 20-30 |
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Calculated using DFT at the B3LYP/6-31G(d) level of theory)
| Proton | Predicted Chemical Shift (ppm) |
| Azetidine CH (C3) | ~ 3.8-4.5 |
| Azetidine CH₂ (C2/C4) | ~ 3.2-3.9 |
| Azetidine NH | ~ 1.5-2.5 |
| O-CH₂ | ~ 3.4-3.8 |
| CH₂-Cyclohexyl | ~ 1.4-1.8 |
| Cyclohexyl CH (methine) | ~ 1.6-2.0 |
| Cyclohexyl CH₂ (methylene) | ~ 0.8-1.5 |
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch (Azetidine) | ~ 3300-3400 |
| C-H Stretch (Aliphatic) | ~ 2850-3000 |
| C-O-C Stretch (Ether) | ~ 1080-1150 |
| N-H Bend (Azetidine) | ~ 1590-1650 |
| C-N Stretch (Azetidine) | ~ 1100-1200 |
Theoretical Reaction Mechanism Studies Involving this compound
Theoretical chemistry is instrumental in mapping out the potential reaction pathways for a given molecule, providing a detailed understanding of the transition states and intermediates involved. For this compound, computational studies can explore various transformations, such as ring-opening reactions, N-functionalization, or cycloadditions.
A prominent area of investigation for azetidines is their ring-opening reactions, which are driven by the release of ring strain. beilstein-journals.orgnih.gov Theoretical studies can model the nucleophilic attack on one of the azetidine ring carbons. By calculating the potential energy surface, the activation barriers for different pathways can be determined, allowing for predictions of regioselectivity and stereoselectivity. nih.gov For instance, the attack of a nucleophile at C2 versus C4 can be computationally assessed to predict the major product.
Furthermore, computational models can shed light on the synthesis of this compound itself. For example, a plausible synthetic route could involve a [3+2] cycloaddition reaction. Theoretical investigations of such mechanisms can clarify whether the reaction proceeds in a concerted or stepwise fashion. researchgate.net The influence of the cyclohexylethoxy substituent on the electronic structure of the reactants and the transition state energies can be analyzed to understand its directing effects and impact on reaction rates.
Finally, theoretical studies can be applied to understand the stability and potential decomposition pathways of this compound under various conditions. nih.gov By modeling protonation states and subsequent intramolecular rearrangements, the factors governing the chemical stability of the molecule can be elucidated. nih.govacs.org
Table 4: Hypothetical Energy Profile for a Nucleophilic Ring-Opening of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants (Azetidine + Nucleophile) | 0 |
| Transition State (Attack at C2) | +20 to +30 |
| Intermediate (Ring-Opened Cation) | +5 to +15 |
| Product (Ring-Opened Amine) | -10 to -20 |
Advanced Analytical Methodologies for the Characterization of 3 2 Cyclohexylethoxy Azetidine
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for establishing the carbon-hydrogen framework of 3-(2-Cyclohexylethoxy)azetidine. Analysis of the chemical shifts (δ) in the ¹H NMR spectrum reveals the different types of protons present in the molecule, such as those on the azetidine (B1206935) ring, the cyclohexyl group, and the ethoxy linker. The integration of the signals provides a ratio of the number of protons in each environment. Furthermore, spin-spin coupling constants (J) offer valuable insights into the connectivity of adjacent protons and their dihedral angles, which helps in determining the conformation of the molecule.
While specific ¹⁵N NMR data for this compound is not widely available in public literature, this technique would be invaluable for directly probing the electronic environment of the nitrogen atom within the azetidine ring. The ¹⁵N chemical shift is highly sensitive to the nature of the substituent on the nitrogen and the ring strain, providing a unique spectroscopic handle for this class of compounds.
Table 1: Representative ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.6 | m | 1H | CH-O (azetidine ring) |
| ~3.5 | t | 2H | O-CH₂ (ethoxy) |
| ~3.4 | m | 2H | CH₂ (azetidine ring) |
| ~2.8 | m | 2H | CH₂ (azetidine ring) |
| ~1.8-0.8 | m | 13H | Cyclohexyl-H and CH₂ (ethoxy) |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific salt form of the compound.
To unambiguously assign the ¹H and ¹³C NMR signals and to determine the connectivity and spatial relationships between atoms, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, confirming the connectivity of protons within the cyclohexyl ring, the ethoxy chain, and the azetidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is particularly useful for identifying the connection between the ethoxy group and the azetidine ring, and the attachment of the cyclohexylethoxy moiety to the C3 position of the azetidine.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. NOESY is crucial for determining the stereochemistry and preferred conformation of the molecule in solution by observing through-space correlations between protons that are close to each other, even if they are not directly bonded.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for accurately determining the molecular weight of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically to four or five decimal places), HRMS allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of the compound. This is a critical step in confirming the identity of a newly synthesized compound. For this compound (C₁₁H₂₁NO), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be a key value sought in the HRMS spectrum.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching vibrations of the aliphatic cyclohexyl and ethoxy groups, as well as the azetidine ring. Key absorptions would also include the C-O-C stretching of the ether linkage and C-N stretching of the azetidine ring. The N-H stretching vibration (if the azetidine nitrogen is not substituted) would appear as a distinct band.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C-C skeletal vibrations of the cyclohexyl and azetidine rings would be expected to be strong in the Raman spectrum.
X-ray Crystallography for Solid-State Molecular Structure Elucidation
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. If a suitable single crystal of this compound or a salt thereof can be grown, X-ray diffraction analysis would provide definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This would unambiguously confirm the connectivity and stereochemistry of the molecule, providing a level of structural detail that is unattainable with other techniques. There is currently no publicly available crystal structure data for this compound.
Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., GC-MS, HPLC)
Chromatographic methods are essential for assessing the purity of this compound and for separating it from any starting materials, byproducts, or isomers.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each component, allowing for their identification. GC-MS is a powerful tool for assessing the purity of a sample of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for both analytical and preparative purposes. For this compound, reversed-phase HPLC with a suitable column and mobile phase could be developed to assess its purity. Chiral HPLC, using a chiral stationary phase, would be necessary to separate enantiomers if the molecule is chiral and has been synthesized as a racemic mixture.
Exploration of Structure Property Relationships and Potential Non Biological Applications of 3 2 Cyclohexylethoxy Azetidine
Design Principles for Modulating Reactivity and Selectivity in 3-(2-Cyclohexylethoxy)azetidine
The reactivity of this compound is primarily governed by the inherent ring strain of the four-membered azetidine (B1206935) ring and the nature of its substituents. The ring strain, estimated to be around 25.5 kcal/mol, makes the ring susceptible to cleavage under certain conditions, a property that can be harnessed for synthetic purposes. rsc.org The reactivity and selectivity can be modulated through several key design principles:
N-Substitution: The secondary amine in the azetidine ring is a key site for functionalization. The lone pair of electrons on the nitrogen atom allows for reactions with a wide range of electrophiles. N-alkylation, N-arylation, N-acylation, and N-sulfonylation can be used to introduce various functional groups, thereby altering the molecule's steric and electronic properties. For instance, the introduction of a bulky substituent on the nitrogen can hinder reactions at the ring, while an electron-withdrawing group can decrease the nucleophilicity of the nitrogen and potentially increase the susceptibility of the ring to nucleophilic attack.
C-H Functionalization: The C-H bonds of the azetidine ring, particularly at the C2 and C4 positions, can be targeted for functionalization. Transition metal-catalyzed C-H activation provides a powerful tool for introducing new substituents, such as aryl or alkyl groups, with high selectivity. nsf.gov The directing ability of the nitrogen atom can be utilized to control the regioselectivity of these reactions.
Stereochemistry: The stereochemistry at the C3 position, where the cyclohexylethoxy group is attached, can influence the selectivity of reactions at other positions on the ring. The bulky cyclohexyl group can direct incoming reagents to the opposite face of the ring, leading to stereoselective transformations.
Ring-Opening Reactions: The strained nature of the azetidine ring allows for regioselective ring-opening reactions with various nucleophiles. medwinpublishers.com The site of nucleophilic attack (either at C2 or C4) can be influenced by the nature of the N-substituent and the reaction conditions. This provides a pathway to linear amino alcohols and other functionalized acyclic compounds.
The interplay of these factors allows for the fine-tuning of the reactivity and selectivity of this compound, making it a versatile scaffold for chemical synthesis.
Utility of this compound as a Synthetic Intermediate for Complex Molecular Architectures
The unique structural features of this compound make it a valuable building block for the synthesis of more complex molecular architectures. nsf.govnih.govnih.govnih.gov Its utility as a synthetic intermediate stems from its ability to undergo a variety of transformations that allow for the introduction of new functional groups and the construction of larger ring systems.
Some key synthetic applications include:
Scaffold for Spirocycles and Fused Rings: The azetidine ring can serve as a core for the construction of spirocyclic and fused-ring systems. nih.govnih.gov Intramolecular cyclization reactions, starting from a suitably functionalized this compound derivative, can lead to the formation of novel polycyclic structures.
Precursor to Substituted Pyrrolidines and Piperidines: Ring expansion reactions of azetidines provide a route to larger, more common nitrogen-containing heterocycles like pyrrolidines and piperidines. medwinpublishers.com These transformations often proceed with a high degree of stereocontrol, allowing for the synthesis of enantiomerically pure products.
Access to Chiral Amines and Amino Alcohols: Regioselective ring-opening of the azetidine ring with nucleophiles can yield chiral 1,3-amino alcohols and other substituted amines. These products are valuable intermediates in the synthesis of natural products and pharmaceuticals.
The following table summarizes some potential synthetic transformations of this compound:
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, base | N-Alkyl-3-(2-cyclohexylethoxy)azetidine |
| N-Arylation | Aryl halide, palladium catalyst, base | N-Aryl-3-(2-cyclohexylethoxy)azetidine |
| N-Acylation | Acyl chloride, base | N-Acyl-3-(2-cyclohexylethoxy)azetidine |
| C-H Arylation | Aryl halide, rhodium or palladium catalyst | 2-Aryl-3-(2-cyclohexylethoxy)azetidine |
| Ring-Opening | Nucleophile (e.g., organometallic reagent, hydride) | 1,3-Amino alcohol derivative |
| Ring Expansion | Rearrangement catalysts | Substituted pyrrolidine (B122466) |
These examples highlight the versatility of this compound as a synthetic intermediate for accessing a diverse range of complex molecules.
Investigation of this compound in Materials Science Applications (e.g., Polymer Precursors, Functional Coatings)
The bifunctional nature of this compound, possessing a reactive secondary amine and a polymerizable (via ring-opening) azetidine ring, suggests its potential for applications in materials science. rsc.org
Polymer Precursors: this compound can potentially serve as a monomer for the synthesis of novel polymers. Ring-opening polymerization of the azetidine ring could lead to the formation of polyamines with pendant cyclohexylethoxy groups. The properties of these polymers, such as their solubility, thermal stability, and mechanical strength, would be influenced by the bulky cyclohexyl substituent. The secondary amine also allows for post-polymerization modification, enabling the introduction of further functionality.
Functional Coatings: The ability of the azetidine nitrogen to form bonds with various surfaces makes this compound a candidate for use in functional coatings. It could be incorporated into coating formulations to improve adhesion, cross-linking, or to introduce specific surface properties. The cyclohexyl group may impart hydrophobicity to the coating.
Monomers for Polyurethanes and Polyamides: The secondary amine of this compound can react with isocyanates and acyl chlorides to form urea and amide linkages, respectively. This suggests its potential use as a monomer or cross-linking agent in the production of polyurethanes and polyamides. The incorporation of the azetidine ring into the polymer backbone could introduce unique conformational constraints and properties.
While specific studies on this compound in materials science are not widely reported, the known chemistry of azetidines suggests these as promising areas for future investigation.
Potential in Catalytic Processes or Ligand Design Utilizing the Azetidine Scaffold
The azetidine scaffold has been successfully employed in the design of chiral ligands and organocatalysts for asymmetric synthesis. birmingham.ac.ukresearchgate.net The nitrogen atom of the azetidine ring can coordinate to metal centers, and the stereocenters on the ring can induce enantioselectivity in catalytic reactions.
Chiral Ligand Design: this compound, being a chiral molecule, has the potential to be used as a chiral ligand in transition metal catalysis. The nitrogen atom can act as a binding site for a metal, and the stereocenter at C3 can influence the stereochemical outcome of the catalyzed reaction. Further functionalization of the nitrogen atom with other coordinating groups could lead to the development of bidentate or tridentate ligands with tailored properties.
Organocatalysis: Azetidine derivatives have been shown to be effective organocatalysts for a variety of transformations, including Michael additions, aldol reactions, and Mannich reactions. The nitrogen atom of the azetidine can act as a Lewis base or be protonated to act as a Brønsted acid. The steric environment around the nitrogen, influenced by the cyclohexylethoxy group, would play a crucial role in the selectivity of the catalyzed reaction.
The development of catalysts based on the this compound scaffold could provide new tools for asymmetric synthesis, enabling the efficient and selective production of chiral molecules.
Theoretical Assessment of this compound Derivatives for High-Energy-Density Applications
Azetidine derivatives have been investigated as potential high-energy-density materials (HEDMs) due to their strained four-membered ring, which releases a significant amount of energy upon decomposition. researchgate.neticm.edu.plrsc.org The introduction of energetic functionalities, such as nitro (-NO2) or nitroimine (=N-NO2) groups, can further enhance their energetic properties.
A theoretical assessment of hypothetical high-energy derivatives of this compound can be performed based on computational studies of similar compounds. By replacing the hydrogen atoms on the azetidine ring and the cyclohexyl group with nitro groups, one can estimate the potential energetic performance of these derivatives.
The following table presents a theoretical comparison of the calculated properties of a hypothetical tetranitro derivative of this compound with well-known explosives like RDX and HMX. The data for the hypothetical compound is extrapolated from trends observed for other nitroazetidines. researchgate.neticm.edu.pl
| Compound | Chemical Formula | Density (ρ) (g/cm³) | Heat of Formation (HOF) (kJ/mol) | Detonation Velocity (D) (km/s) | Detonation Pressure (P) (GPa) |
| RDX | C₃H₆N₆O₆ | 1.82 | +62.8 | 8.75 | 34.0 |
| HMX | C₄H₈N₈O₈ | 1.91 | +74.9 | 9.10 | 39.3 |
| Hypothetical Tetranitro-3-(2-Cyclohexylethoxy)azetidine | C₁₁H₁₅N₅O₉ | ~1.75-1.85 | > +400 | ~8.5-9.0 | ~32-37 |
Disclaimer: The values for the hypothetical compound are estimations based on computational studies of similar nitro-substituted azetidines and are intended for theoretical assessment only.
The high positive heat of formation, a key indicator of energetic materials, is expected for the nitro derivatives due to the presence of multiple N-N and N-O bonds and the strained azetidine ring. icm.edu.pl The calculated detonation velocity and pressure are predicted to be comparable to or even exceed those of conventional explosives like RDX. The covalent bond strength within the four-membered ring is a determining factor for the stability of these energetic compounds. researchgate.neticm.edu.pl
While the synthesis of such highly nitrated derivatives of this compound would be challenging and require specialized handling due to their potential instability, this theoretical assessment highlights the potential of the azetidine scaffold in the design of new high-energy-density materials.
Future Research Directions and Unaddressed Challenges for 3 2 Cyclohexylethoxy Azetidine
Development of More Efficient and Sustainable Synthetic Routes for Azetidines
Key focuses will be on the design of novel catalytic systems that can facilitate the construction of the strained four-membered ring with high selectivity and under mild conditions. Recent advancements in palladium-catalyzed intramolecular C-H amination have shown promise for the efficient synthesis of azetidines from readily available starting materials. acs.org These methods offer the potential for lower catalyst loadings and the use of more environmentally benign reagents. acs.org
Furthermore, visible-light-mediated intermolecular [2+2] photocycloadditions are emerging as a powerful tool for the synthesis of highly functionalized azetidines. nih.gov This approach, characterized by its operational simplicity and broad substrate scope, could be adapted for the synthesis of 3-(2-Cyclohexylethoxy)azetidine and its derivatives. nih.gov The development of multicomponent reactions, which allow for the rapid assembly of complex molecules from simple precursors in a single step, also represents a promising avenue for improving the efficiency of azetidine (B1206935) synthesis. nih.gov
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Palladium-Catalyzed C-H Amination | High efficiency, use of inexpensive reagents, convenient conditions. acs.org | Catalyst turnover, substrate scope limitations. |
| Visible-Light-Mediated [2+2] Photocycloaddition | Mild conditions, operational simplicity, broad scope, access to highly functionalized products. nih.gov | Control of stereoselectivity, scalability. |
| Multicomponent Reactions | Rapidity, modularity, access to diverse structures. nih.gov | Optimization of reaction conditions, purification of products. |
Exploration of Novel Reaction Pathways and Derivatizations of the Cyclohexylethoxy Moiety
The cyclohexylethoxy group of this compound offers a rich landscape for chemical modification, which remains largely unexplored. Future research will likely focus on developing novel reaction pathways to derivatize this moiety, thereby accessing a wider range of analogues with potentially new properties and applications.
One area of interest is the selective functionalization of the cyclohexyl ring. Techniques such as late-stage C-H activation could be employed to introduce various functional groups at specific positions on the cyclohexane (B81311) ring, leading to a diverse library of compounds. The ether linkage itself presents another target for chemical manipulation. Research into selective ether cleavage or rearrangement reactions could provide access to new scaffolds and building blocks.
Integration of Advanced Computational Modeling for Predictive Understanding of Reactivity and Properties
Advanced computational modeling is set to play a pivotal role in accelerating research on this compound. By using computational tools, researchers can gain a deeper understanding of the molecule's electronic structure, conformation, and reactivity, which can guide experimental efforts.
Quantum mechanical calculations, such as density functional theory (DFT), can be used to predict reaction pathways and transition states for the synthesis and derivatization of the molecule. This can help in optimizing reaction conditions and identifying promising new synthetic routes. Molecular dynamics simulations can provide insights into the conformational preferences of the cyclohexylethoxy side chain and its interactions with biological targets or other molecules.
Recent studies have demonstrated the power of computational modeling in predicting the feasibility of photocatalyzed reactions for the synthesis of azetidines. mit.edu By calculating the frontier orbital energies of the reactants, researchers can prescreen potential substrates and predict which pairs are likely to react successfully. mit.edu This predictive capability can save significant time and resources in the laboratory. mit.edu
| Computational Method | Application in this compound Research | Potential Impact |
| Density Functional Theory (DFT) | Predicting reaction mechanisms, optimizing synthetic routes. | More efficient and targeted synthesis. |
| Molecular Dynamics (MD) Simulations | Understanding conformational behavior, predicting binding modes to biological targets. | Rational design of new drugs and materials. |
| Predictive Modeling for Photocatalysis | Prescreening substrates for light-driven azetidine synthesis. mit.edu | Accelerated discovery of new synthetic methods. mit.edu |
Potential Integration of this compound in Emerging Chemical Technologies Beyond Current Scope
The unique properties of the azetidine ring, such as its conformational rigidity and ability to act as a bioisostere, suggest that this compound could find applications in a variety of emerging chemical technologies.
One such area is the development of new materials with tailored properties. The rigid azetidine core could be incorporated into polymers or metal-organic frameworks (MOFs) to create materials with enhanced thermal stability or specific host-guest binding capabilities. The cyclohexylethoxy side chain could be modified to introduce additional functionalities, such as photoresponsive or liquid-crystalline behavior.
In the field of medicinal chemistry, the azetidine scaffold is increasingly recognized for its ability to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. researchgate.net Future research could explore the potential of this compound as a building block for the synthesis of novel therapeutic agents targeting a wide range of diseases.
Q & A
Q. What are the key considerations for optimizing substituent effects during the synthesis of 3-(2-cyclohexylethoxy)azetidine?
The synthesis efficiency of azetidine derivatives depends on substituent electronic and steric properties. For example, electron-donating groups (e.g., 3-methoxy) enhance cyclization yields, while 4-methoxy substituents may hinder reactivity due to steric constraints or unfavorable electronic interactions . Methodologically, systematic screening of substituents (R1/R2) using high-throughput reaction setups and monitoring via HPLC can identify optimal conditions.
Q. How can researchers characterize the structural purity of this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and azetidine ring integrity.
- Mass spectrometry (HRMS) to verify molecular weight and isotopic patterns.
- X-ray crystallography for absolute configuration determination (if crystalline derivatives are available) .
- HPLC/LCMS to assess purity (>95% threshold for most studies) .
Q. What safety protocols are critical when handling azetidine derivatives in laboratory settings?
- Use fume hoods to avoid inhalation of vapors.
- Wear nitrile gloves and chemical-resistant lab coats due to potential skin irritation.
- Store compounds in airtight containers under inert gas (N2/Ar) to prevent oxidation .
- Refer to SDS sheets for emergency measures (e.g., eye rinsing with water for 15+ minutes) .
Advanced Research Questions
Q. How do electronic and steric effects influence the enantioselective synthesis of this compound?
Enantioselective desymmetrization using chiral phosphoric acid catalysts requires precise tuning of:
- Electron-withdrawing groups (e.g., CF3) to stabilize transition states.
- Steric bulk (e.g., adamantyl substituents) to control stereochemical outcomes.
Computational studies (DFT) reveal that activation modes involving azetidine nitrogen and thione tautomers yield the lowest activation energy pathways .
Q. What mechanistic insights explain contradictory cyclization outcomes for methoxy-substituted azetidine precursors?
Contradictions (e.g., 3-methoxy vs. 4-methoxy failures ) may arise from:
- Electronic effects : Electron-donating groups at meta positions stabilize intermediates via resonance, whereas para positions disrupt conjugation.
- Steric hindrance : Bulky para-substituents impede nucleophilic attack during cyclization.
Experimental validation involves kinetic studies (e.g., time-resolved NMR) and substituent-swap experiments.
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Density Functional Theory (DFT) calculates transition-state geometries and activation energies for SN2 vs. SN1 pathways.
- Molecular Dynamics (MD) simulates solvent effects and ring-opening tendencies. For example, Lewis acid-catalyzed ring-opening reactions favor γ-chloroamine formation .
Q. What in vitro models are suitable for evaluating the anti-inflammatory activity of this compound derivatives?
Q. How can structure-activity relationship (SAR) studies guide the design of azetidine-based dopamine transporter ligands?
- Tropane-azetidine hybrid scaffolds (e.g., 3-[2-(diarylmethoxyethylidenyl)]-N-substituted derivatives) show enhanced DAT affinity.
- Substituent modulation : Bulky aryl groups improve selectivity over SERT/NET. Radioligand binding assays (rat brain homogenates) validate SAR trends .
Methodological Recommendations
Q. What strategies resolve low yields in azetidine ring-forming reactions?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Catalyst screening : Pd/Cu systems for cross-coupling or chiral acids for asymmetric induction .
- Temperature control : Gradual heating (40–80°C) prevents side reactions like allyl group oxidation .
Q. How should researchers address discrepancies in biological activity data across azetidine derivatives?
- Batch consistency checks : Re-synthesize compounds to confirm purity/structure.
- Off-target profiling : Use kinase/GPCR panels to identify confounding interactions.
- Meta-analysis : Compare datasets across published analogs (e.g., 3-(naphthalen-2-yl) derivatives ) to isolate substituent-specific effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
